molecular formula C10H14BNO4 B1418400 4-(2-Methoxyethylcarbamoyl)phenylboronic acid CAS No. 850589-34-3

4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Cat. No. B1418400
CAS RN: 850589-34-3
M. Wt: 223.04 g/mol
InChI Key: QRGVHOKYRIQQTN-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethylcarbamoyl)phenylboronic acid” is a chemical compound with the molecular formula C10H14BNO4 . It has an average mass of 223.033 Da and a monoisotopic mass of 223.101593 Da .

Scientific Research Applications

Selective Isolation of Compounds

This compound is used for the selective isolation of compounds containing vicinal diol groups such as nucleosides, catecholamines, steroids, and drugs. It forms 5- or 6-membered cyclic boronate complexes with these compounds, which can be useful in various analytical techniques .

Glucose-Sensing Systems

Phenylboronic acids have been used to create glucose-sensitive polymers that can enable self-regulated insulin release. This is particularly useful in the treatment of diabetes and also functions as a diagnostic agent .

Wound Healing

There is noteworthy use of phenylboronic acid derivatives in wound healing applications. The compound’s properties may contribute to the development of new materials or treatments that promote tissue regeneration and recovery .

Tumor Targeting

Phenylboronic acids can be functionalized to target tumor cells specifically. This allows for more precise delivery of therapeutic agents to cancerous tissues, potentially improving the efficacy of treatments .

Drug Delivery Applications

The unique chemistry of phenylboronic acids has been utilized in drug delivery systems. They interact with sialic acid as a new class of molecular targets and offer strategies for targeted drug delivery .

Diagnostic Applications

Phenylboronic acids are used in diagnostic applications due to their ability to bind selectively to certain biological molecules. This property can be harnessed in the development of new diagnostic tools and techniques .

Fluorescence Imaging and Tumor Therapy

Functional chemical materials based on phenylboronic acids have been used in imaging and tumor therapy. They enhance cellular uptake and are used for active targeting of cancer cells and tumors .

properties

IUPAC Name

[4-(2-methoxyethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4/c1-16-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,14-15H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGVHOKYRIQQTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCOC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657283
Record name {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethylcarbamoyl)phenylboronic acid

CAS RN

850589-34-3
Record name B-[4-[[(2-Methoxyethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Methoxyethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-Methoxyethyl)carbamoyl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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